3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid
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Overview
Description
3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxo group, and a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid typically involves multiple steps, starting with the formation of the isoxazolo[5,4-d]pyrimidin-5(4H)-one core. This can be achieved through cyclization reactions involving appropriate precursors such as 4-fluorobenzaldehyde and urea derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and consistency. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxo group or other parts of the molecule.
Substitution: : Substitution reactions can introduce new substituents at different positions on the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can include fluorinated phenols, reduced pyrimidinones, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, 3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its fluorophenyl group can enhance the compound's binding affinity and selectivity.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. It can be used to create new therapeutic agents with improved efficacy and reduced side effects. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to receptors or enzymes, leading to modulation of biological pathways. The oxo group and pyrimidinone ring can participate in hydrogen bonding and other interactions, further influencing the compound's activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)propionic acid: : This compound shares the fluorophenyl group but lacks the pyrimidinone ring.
4-Fluorocinnamic acid: : Similar in structure but with a different core and functional groups.
Uniqueness
3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid is unique due to its combination of the fluorophenyl group, oxo group, and pyrimidinone ring. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4/c15-9-3-1-8(2-4-9)12-11-13(22-17-12)16-7-18(14(11)21)6-5-10(19)20/h1-4,7H,5-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQTZRNOQMCMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC3=C2C(=O)N(C=N3)CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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